2-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
CAS No.:
Cat. No.: VC15279729
Molecular Formula: C19H19N3O4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O4 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 2-methoxy-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C19H19N3O4/c1-12(2)25-14-10-8-13(9-11-14)17-18(22-26-21-17)20-19(23)15-6-4-5-7-16(15)24-3/h4-12H,1-3H3,(H,20,22,23) |
| Standard InChI Key | SDYZYBIMXYHXSG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OC |
Introduction
2-Methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic molecule featuring a methoxy group, an oxadiazole ring, and a benzamide structure. This compound is notable for its potential applications in pharmaceuticals and chemical research due to the presence of functional groups that can interact with biological systems.
Synthesis and Chemical Reactivity
The synthesis of 2-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multi-step organic reactions. These pathways may require optimization depending on the desired yields and purity levels.
Key Reactions
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Nucleophilic Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
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Hydrolysis: The benzamide portion can undergo hydrolysis under acidic or basic conditions.
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Electrophilic Aromatic Substitution: The methoxy group may serve as a site for electrophilic aromatic substitution.
Potential Applications
The compound's unique arrangement of functional groups could impart distinct pharmacological properties, making it a candidate for interaction studies with biological targets such as enzymes or receptors. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies could elucidate these interactions.
Biological Activities
While specific data on the efficacy of 2-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide against cancer cell lines or inflammatory models is not available, compounds with similar structures have shown anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-Methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide | C19H19N3O4 | 353.4 | 898470-41-2 |
| 4-Methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide | C19H19N3O4 | 353.4 | - |
| 2-(4-Methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide | - | 383.4 | 898468-83-2 |
These compounds share structural similarities but differ in their specific functional groups, which can affect their biological activities and applications.
Research Findings and Future Directions
Future studies should focus on elucidating the compound's biological activities through in vitro and in vivo experiments. Additionally, molecular modeling techniques can help predict its interaction with potential biological targets, providing insights into its therapeutic potential.
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